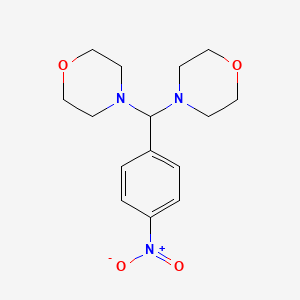

Morpholine, 4,4'-(p-nitrobenzylidene)di-

Description

Contextualization within Bis-Morpholine Derivatives and Aza-Heterocycles

"Morpholine, 4,4'-(p-nitrobenzylidene)di-" is classified as a bis-morpholine derivative. This signifies that two morpholine (B109124) rings are present within its molecular structure. Morpholine itself is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom at opposite positions. nih.gov This dual heteroatom composition imparts unique physicochemical properties, including a basic nitrogen center and the potential for hydrogen bonding via the oxygen atom. mdpi.com The presence of two such rings in a single molecule, as in the case of bis-morpholine derivatives, can lead to compounds with interesting symmetrical properties and the potential for bidentate chelation or other cooperative effects. researchgate.netnih.gov

Furthermore, this compound belongs to the broader category of aza-heterocycles, which are heterocyclic compounds containing at least one nitrogen atom. Aza-heterocycles are ubiquitous in nature and form the core of many pharmaceuticals and biologically active compounds. wikipedia.org The morpholine moiety is a privileged structure in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of bioactive compounds. wikipedia.org Its inclusion often enhances pharmacokinetic properties such as solubility and metabolic stability. wikipedia.org

The synthesis of bis-morpholine derivatives can be achieved through various methodologies, often involving the reaction of a suitable electrophile with two equivalents of morpholine or a morpholine-containing precursor. For instance, bis-morpholino triazine quaternary ammonium (B1175870) salts have been synthesized from 2,4,6-trichloro-1,3,5-triazine and N-alkylmorpholines. researchgate.net

Structural Peculiarities and Stereochemical Considerations

The full chemical name, "Morpholine, 4,4'-(p-nitrobenzylidene)di-", indicates that two morpholine rings are attached via their nitrogen atoms to a single carbon atom, which is also bonded to a hydrogen and a p-nitrophenyl group. This central arrangement, with two nitrogen atoms attached to the same carbon, defines the functional group known as an aminal (or aminoacetal). wikipedia.org Aminals are the nitrogen analogues of acetals and are typically formed from the condensation of an aldehyde (in this case, p-nitrobenzaldehyde) and two equivalents of a secondary amine (morpholine).

The central carbon atom of the aminal group is sp³-hybridized and tetrahedral. If the two substituents other than the two morpholino groups were different, this carbon would be a stereocenter. In "Morpholine, 4,4'-(p-nitrobenzylidene)di-", the other two substituents are a hydrogen atom and a p-nitrophenyl group, making the central carbon chiral. Therefore, the compound can exist as a pair of enantiomers.

The morpholine rings themselves adopt a stable chair conformation. sciencepublishinggroup.com The orientation of the substituents on the nitrogen atoms can be either axial or equatorial, leading to the possibility of different conformers. X-ray crystallographic studies of related morpholino-containing compounds have confirmed the chair conformation of the morpholine ring and provided insight into the bond lengths and angles of the N-C bonds. sciencepublishinggroup.comresearchgate.net

Interactive Data Table: Representative Bond Parameters in Morpholino Aminal Structures

| Parameter | Typical Value | Description |

| C-N (aminal) Bond Length | 1.45 - 1.48 Å | The length of the bond between the central carbon and the morpholine nitrogen. |

| N-C-N Bond Angle | 110 - 114° | The angle between the two morpholine nitrogen atoms and the central carbon. |

| C-C (aminal-aryl) Bond Length | 1.50 - 1.53 Å | The length of the bond between the central carbon and the p-nitrophenyl ring. |

Note: The data in this table are representative values derived from crystallographic data of structurally similar aminal compounds and may not reflect the exact measurements for Morpholine, 4,4'-(p-nitrobenzylidene)di-.

Historical Trajectory and Contemporary Relevance in Organic Synthesis

The history of organic synthesis is marked by the development of methods to construct complex molecules from simpler precursors. oup.com The synthesis of heterocyclic compounds has always been a significant area of focus. Morpholine, first synthesized in the late 19th century, quickly found utility in organic synthesis due to its properties as a secondary amine and its ability to act as a solvent and a base. nih.govmdpi.com

The formation of aminals from aldehydes and amines is a classic reaction in organic chemistry. Historically, these reactions were often carried out under harsh conditions. Modern synthetic methods have focused on developing milder and more efficient protocols. The p-nitrobenzylidene group, derived from p-nitrobenzaldehyde, is a common structural motif in organic synthesis. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the rest of the molecule. researchgate.net It can also be readily reduced to an amino group, providing a handle for further functionalization.

In a contemporary context, bis-morpholine derivatives are being explored for a range of applications. For example, some have been investigated for their potential as antimicrobial agents. nih.govnih.gov The incorporation of the morpholine scaffold is a well-established strategy in drug design to improve the pharmacological profile of a molecule. e3s-conferences.orgresearchgate.net While specific research on "Morpholine, 4,4'-(p-nitrobenzylidene)di-" is not extensively documented in readily available literature, its structure suggests potential as a synthetic intermediate. The aminal linkage can be stable under certain conditions but can also be designed to be labile, making it a potential protecting group for aldehydes.

The synthesis of this compound would likely involve the direct reaction of p-nitrobenzaldehyde with two equivalents of morpholine, possibly with acid catalysis and removal of water to drive the reaction to completion.

General Synthesis Reaction:

p-Nitrobenzaldehyde + 2 Morpholine ⇌ Morpholine, 4,4'-(p-nitrobenzylidene)di- + H₂O

The continued interest in morpholine-containing compounds ensures that derivatives such as "Morpholine, 4,4'-(p-nitrobenzylidene)di-" remain relevant subjects for study within the broader field of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-[morpholin-4-yl-(4-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c19-18(20)14-3-1-13(2-4-14)15(16-5-9-21-10-6-16)17-7-11-22-12-8-17/h1-4,15H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAXYKMMBOCCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214470 | |

| Record name | Morpholine, 4,4'-(p-nitrobenzylidene)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6425-11-2 | |

| Record name | 4,4′-[(4-Nitrophenyl)methylene]bis[morpholine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4,4'-(p-nitrobenzylidene)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006425112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4,4'-(p-nitrobenzylidene)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Morpholine, 4,4 P Nitrobenzylidene Di

Mechanistic Pathways of Formation

The formation of Morpholine (B109124), 4,4'-(p-nitrobenzylidene)di- from p-nitrobenzaldehyde and morpholine proceeds through a condensation reaction. The electron-withdrawing nature of the nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon in p-nitrobenzaldehyde, making it more susceptible to nucleophilic attack by morpholine.

Multicomponent Reaction Protocols

While the direct synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di- is a two-component reaction, it falls under the broader category of multicomponent reactions (MCRs) where multiple reactants combine in a one-pot synthesis. In this context, the reaction can be viewed as a sequential process where the initial addition of one morpholine molecule to p-nitrobenzaldehyde is followed by a second addition to form the final aminal. The efficiency of such one-pot syntheses is a hallmark of modern organic chemistry, aiming to reduce steps and improve atom economy.

Catalyst-Assisted Synthesis Strategies

Various catalysts can be employed to facilitate the synthesis of aminals. Lewis acids are particularly effective in activating the aldehyde carbonyl group towards nucleophilic attack. Zirconium tetrachloride (ZrCl₄) has been demonstrated to be a highly efficient catalyst for the synthesis of aminals from aldehydes and secondary amines, including the reaction between p-nitrobenzaldehyde and morpholine. The catalytic cycle likely involves the coordination of the Lewis acid to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic addition by morpholine.

Optimization of Reaction Conditions and Yield Enhancement

The yield and purity of Morpholine, 4,4'-(p-nitrobenzylidene)di- are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and reactant concentrations is crucial for an efficient synthesis.

Solvent Effects and Green Solvents

The choice of solvent can significantly influence the reaction rate and yield. While the synthesis of aminals can be performed under solvent-free conditions, the use of a solvent can aid in heat transfer and solubility of reactants. Dichloromethane has been effectively used as a solvent in the ZrCl₄-catalyzed synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di-.

In the pursuit of more environmentally benign synthetic routes, the use of "green solvents" is a key consideration. These solvents are derived from renewable resources, are less toxic, and have a reduced environmental impact. While specific studies on the use of green solvents for the synthesis of this particular compound are not extensively documented, the principles of green chemistry encourage the exploration of alternatives to traditional chlorinated solvents. Water, ethanol, and ionic liquids are examples of greener solvents that could potentially be employed, although their efficacy would need to be experimentally verified and optimized for this specific reaction. The development of solvent-free methodologies or the use of recyclable heterogeneous catalysts are also important strategies in green synthesis.

Temperature, Pressure, and Concentration Variances

The reaction temperature is a critical parameter to control. In the ZrCl₄-catalyzed synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di-, the reaction proceeds efficiently at room temperature. This is advantageous as it reduces energy consumption and minimizes the potential for side reactions that may occur at elevated temperatures.

The reaction is typically carried out at atmospheric pressure, simplifying the experimental setup. The concentration of reactants also plays a role. A molar ratio of p-nitrobenzaldehyde to morpholine of 1:2.2 is used to ensure the complete conversion of the aldehyde. The catalyst loading is also optimized, with 5 mol% of ZrCl₄ being sufficient to achieve a high yield in a short reaction time.

Below are data tables summarizing the findings from a study on the zirconium tetrachloride-catalyzed synthesis of aminals.

Table 1: Zirconium Tetrachloride Catalyzed Synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di-

| Entry | Aldehyde | Amine | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | p-Nitrobenzaldehyde | Morpholine | Dichloromethane | Room Temp. | 10 | 96 |

Table 2: Effect of Catalyst on the Synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di-

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |

| 1 | ZrCl₄ (5) | 10 | 96 |

| 2 | No Catalyst | 120 | 25 |

Reaction Time and Conversion Efficiency

Specific kinetic data and detailed studies on the reaction time versus conversion efficiency for the synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di- are not available in the peer-reviewed literature. Generally, the formation of aminals from aldehydes and secondary amines like morpholine is an equilibrium process. The reaction rate is influenced by factors such as temperature, catalyst, and the removal of water, which is formed as a byproduct. For analogous reactions, conversion efficiencies are often high, but quantitative data for this specific reaction, which would allow for the creation of a detailed data table, has not been published.

Green Chemistry Approaches in Synthesis

While green chemistry is a major focus in modern synthetic methodology, specific applications to the synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di- have not been detailed in scientific reports. The following subsections discuss potential green chemistry approaches based on general principles for aminal synthesis.

Solvent-Free Reaction Systems

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, reducing waste and environmental impact. The reaction between an aldehyde (p-nitrobenzaldehyde) and a liquid amine (morpholine) could potentially be performed without a solvent, often with gentle heating to facilitate mixing and reaction. However, no studies have been published that specifically validate a solvent-free system for the synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di- or report on the yields and purity achievable under such conditions.

Microwave and Ultrasound-Assisted Synthesis

Microwave irradiation and ultrasonication are energy-efficient techniques known to accelerate organic reactions, often leading to shorter reaction times and higher yields. mdpi.comnih.gov

Microwave-Assisted Synthesis: This method can rapidly heat the reactants, potentially reducing the time required for the formation of Morpholine, 4,4'-(p-nitrobenzylidene)di-. It has been successfully applied to the synthesis of other morpholine derivatives and nitrogen-containing heterocycles, often with significant rate enhancements compared to conventional heating. mdpi.comnih.gov

Ultrasound-Assisted Synthesis: Sonication can promote reactions through acoustic cavitation, which enhances mass transfer and can lead to faster and more efficient chemical conversions at lower temperatures. nih.govnih.gov

Despite the potential of these techniques, no specific protocols or comparative studies (conventional vs. microwave or ultrasound) for the synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di- have been reported.

Scale-Up Considerations for Industrial and Preparative Applications

There is no information available in the public domain regarding the scale-up or industrial production of Morpholine, 4,4'-(p-nitrobenzylidene)di-. General considerations for scaling up the synthesis of an aminal would include:

Reaction Stoichiometry: Precise control over the molar ratio of p-nitrobenzaldehyde to morpholine would be crucial to maximize product formation and minimize unreacted starting materials.

Water Removal: As the reaction produces water, an effective method for its removal (e.g., azeotropic distillation with a Dean-Stark apparatus) would be necessary to drive the equilibrium toward the product side, which is critical for achieving high conversion on a large scale.

Heat Management: The reaction is typically exothermic. A suitable reactor design would be needed to manage heat transfer effectively and maintain a consistent temperature profile.

Purification: Development of a robust and scalable purification protocol, such as crystallization or column chromatography, would be essential to achieve the desired product purity.

Without specific research on this compound, these considerations remain theoretical for this particular synthesis.

Chemical Reactivity and Mechanistic Investigations of Morpholine, 4,4 P Nitrobenzylidene Di

Reactivity Profiles of the Nitrobenzylidene Bridge

The central p-nitrobenzylidene bridge is the most electronically dynamic part of the molecule. The reactivity of this bridge is a direct consequence of the competing electronic influences of the attached morpholine (B109124) and p-nitrophenyl groups.

Electrophilic and Nucleophilic Characteristics

The methine carbon of the benzylidene bridge exhibits dual reactivity. It is bonded to two nitrogen atoms from the morpholine rings, which are electron-donating through induction (+I effect). This donation increases the electron density on the methine carbon. However, this effect is strongly counteracted by the p-nitrophenyl group, which is a potent electron-withdrawing group.

Consequently, the methine carbon is electron-deficient and serves as an electrophilic center, susceptible to attack by nucleophiles. This is characteristic of aminal structures, which can undergo hydrolysis under acidic conditions. The reaction is initiated by protonation of one of the morpholine nitrogen atoms, followed by the departure of a morpholine molecule to form a stabilized iminium cation. This cation is then readily attacked by water or other nucleophiles.

Conversely, the lone pairs on the morpholine nitrogen atoms confer nucleophilic character to the molecule as a whole, allowing for reactions with strong electrophiles. The aromatic ring itself, being electron-deficient due to the nitro group, is not nucleophilic and does not readily undergo electrophilic aromatic substitution. Instead, it is activated for nucleophilic aromatic substitution. mdpi.com

Electron-Withdrawing Effects of the Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the phenyl ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto itself, creating positive charges at the ortho and para positions relative to the nitro group.

This strong electron withdrawal significantly reduces the electron density of the entire aromatic system. This deactivation makes the ring highly resistant to electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. mdpi.comresearchgate.net The electron-withdrawing nature of the p-nitrophenyl group is crucial in making the attached methine carbon an electrophilic site.

Reaction Pathways Involving the Morpholine Moieties

The morpholine rings are relatively stable heterocyclic structures. However, their linkage to the benzylidene carbon as part of an aminal functional group provides specific pathways for reaction.

Ring-Opening Reactions

The morpholine ring itself is generally robust and does not typically undergo ring-opening under mild conditions. However, the most significant reaction involving the morpholine units in this compound is the cleavage of the carbon-nitrogen bonds that form the aminal linkage. This is not a ring-opening reaction in the traditional sense but rather a hydrolysis of the entire aminal moiety.

Under aqueous acidic conditions, the compound is expected to hydrolyze to its constituent components: p-nitrobenzaldehyde and two equivalents of morpholine.

Hypothetical Hydrolysis Reaction:

Reactants: Morpholine, 4,4'-(p-nitrobenzylidene)di-, H₃O⁺

Products: p-Nitrobenzaldehyde, 2 x Morpholinium salt

This type of hydrolysis is a key reactivity pathway for aminals and related compounds. nih.gov

Substitutions and Derivatizations at the Nitrogen Centers

The nitrogen atoms of the two morpholine rings are tertiary amines. They possess lone pairs of electrons and can act as nucleophiles or bases. Protonation at these nitrogen centers is the initial step in the acid-catalyzed hydrolysis of the aminal.

These nitrogen atoms can also react with strong electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. However, the reactivity of these nitrogens may be somewhat sterically hindered by the bulky structure. Furthermore, the aminal structure might slightly reduce the nucleophilicity of the nitrogen atoms compared to a simple N-alkylmorpholine due to the electronic nature of the C-N bonds.

Table 2: Potential Reactions and Hypothetical Products

| Reaction Type | Reagents | Key Intermediate | Expected Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | Iminium Cation | p-Nitrobenzaldehyde, Morpholinium chloride |

Stereoselective Reactions and Chiral Transformations

Specific research on stereoselective reactions involving Morpholine, 4,4'-(p-nitrobenzylidene)di- is not extensively documented. However, the molecular structure possesses features that could potentially be exploited in stereoselective synthesis.

The central methine carbon of the benzylidene bridge is a prochiral center. The two faces of the plane containing the p-nitrophenyl group and the methine hydrogen are diastereotopic. A reaction that introduces a new substituent at this carbon, or a transformation that differentiates the two morpholine rings, could proceed with stereoselectivity. For instance, if the hydrolysis of the aminal could be stopped at a hemiaminal stage through the use of a chiral acid or base, it might be possible to achieve a kinetic resolution or a stereoselective transformation.

Investigations of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the detailed mechanistic pathways of chemical transformations involving Morpholine, 4,4'-(p-nitrobenzylidene)di-. Due to the absence of direct experimental studies on this specific compound, the following analysis is based on the well-established reactivity of its constituent functional groups: the enamine derived from morpholine and the p-nitrobenzylidene moiety.

The formation of Morpholine, 4,4'-(p-nitrobenzylidene)di-, which is an enamine, proceeds from the reaction of p-nitrobenzaldehyde with two equivalents of morpholine. The mechanism involves several key intermediates. The initial step is the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of p-nitrobenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and cannot be isolated. mnstate.edu The reaction is acid-catalyzed, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

Following the formation of the carbinolamine, the reaction proceeds through an elimination step to form an iminium ion. The hydroxyl group of the carbinolamine is protonated to form a good leaving group (water), which is then expelled. The resulting iminium cation is a key intermediate, characterized by a positively charged nitrogen atom double-bonded to the benzylic carbon.

The final step in the formation of the enamine involves the deprotonation of the carbon adjacent to the benzylic carbon (the α-carbon of the second morpholine ring). A base, which can be another molecule of morpholine, removes a proton from this position, leading to the formation of the C=C double bond of the enamine and neutralization of the positive charge on the nitrogen.

The transition states in this reaction sequence are associated with each of the key steps. The transition state for the initial nucleophilic attack involves the partial formation of the N-C bond. The transition state for the dehydration step involves the partial breaking of the C-O bond and the partial formation of the C=N double bond. The final deprotonation step also proceeds through a transition state where the C-H bond is partially broken and the C=C double bond is partially formed. Computational studies on similar enamine formations have been used to model the geometries and energies of these transition states. nih.gov For instance, in the alkylation of chiral enamines, the stereoselectivity is attributed to the preferential conformation of the enamine and the piperidine (B6355638) ring in the transition state. nih.gov

The hydrolysis of enamines, which is the reverse reaction, also proceeds through similar intermediates and transition states. The mechanism begins with the protonation of the enamine at the β-carbon, leading to the formation of an iminium ion. chemistrysteps.com This is followed by the attack of water on the electrophilic carbon of the iminium ion to form a carbinolamine intermediate. Subsequent proton transfer and elimination of morpholine regenerate the p-nitrobenzaldehyde. The rate-limiting step in enamine hydrolysis can vary with pH. In weakly acidic solutions, the formation of the carbinolamine via the uncatalyzed attack of water can be rate-limiting. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters for the reactions of Morpholine, 4,4'-(p-nitrobenzylidene)di- have not been explicitly reported in the literature. However, the reactivity can be inferred from studies of similar compounds, particularly the formation and hydrolysis of enamines and Schiff bases derived from aromatic aldehydes.

Kinetics:

The formation of enamines is a reversible reaction, and its rate is subject to general acid-base catalysis. The reaction rate is typically first order with respect to the aldehyde and first order with respect to the amine. jocpr.com The rate of formation of Schiff bases, which are structurally related to the iminium ion intermediate in enamine formation, has been shown to increase with temperature. jocpr.com

The p-nitro group on the benzene ring plays a significant role in the kinetics of the reaction. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon in the starting p-nitrobenzaldehyde. vaia.com This makes the initial nucleophilic attack by morpholine faster compared to benzaldehyde (B42025) or derivatives with electron-donating groups. vaia.com

The hydrolysis of enamines is also a well-studied kinetic process. The rate of hydrolysis is highly dependent on the pH of the solution. masterorganicchemistry.com The reaction is generally acid-catalyzed, with the rate increasing as the pH decreases. masterorganicchemistry.comorgoreview.com At a simulated physiological pH of 7.4, the hydrolysis of imines has been observed, while related hydrazones remain stable. thebrpi.org

Thermodynamics:

The formation of enamines is an equilibrium process. The position of the equilibrium can be influenced by the reaction conditions. The removal of water, for example by azeotropic distillation, drives the equilibrium towards the formation of the enamine. chempedia.info

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the formation of Schiff bases have been determined in some studies. For the oxidative coupling of aniline (B41778) with promethazine, the positive values of ΔG* and ΔH* indicated a non-spontaneous and endothermic process. academie-sciences.fr While these values are not directly applicable to the formation of Morpholine, 4,4'-(p-nitrobenzylidene)di-, they highlight the type of thermodynamic data that can be obtained for related reactions.

Computational studies can also provide insights into the thermodynamics of such reactions. For example, density functional theory (DFT) has been used to calculate the thermodynamic properties of intermediates and transition states in the urethane (B1682113) formation catalyzed by morpholine. researchgate.net

The table below summarizes the expected kinetic and thermodynamic characteristics for the reactions of Morpholine, 4,4'-(p-nitrobenzylidene)di-, based on the behavior of analogous systems.

| Parameter | Formation of Enamine | Hydrolysis of Enamine |

| Reaction Order | First order in p-nitrobenzaldehyde and morpholine | Dependent on pH and substrate concentration |

| Catalysis | General acid-base catalysis | Acid-catalyzed |

| Effect of p-NO2 group | Increases rate of formation | Expected to influence rate of hydrolysis |

| Equilibrium | Reversible, driven by water removal | Reversible, driven by excess water |

| ΔH | Likely endothermic | Likely exothermic |

| ΔS | Likely positive (release of water) | Likely negative (consumption of water) |

| ΔG | Dependent on conditions, can be spontaneous with water removal | Spontaneous in aqueous acid |

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of Morpholine, 4,4'-(p-nitrobenzylidene)di- are expected to be dominated by the p-nitrobenzylidene and enamine functionalities.

Photochemical Reactivity:

The p-nitrobenzylidene group is a known photoactive moiety. Nitroaromatic compounds can undergo photochemical reactions, often involving radical intermediates. nih.gov Upon irradiation with UV light, nitroaromatic compounds can be excited to a state where they can abstract a hydrogen atom from a suitable donor, such as an amine. nih.gov This can lead to the formation of an amine radical and a nitroaromatic radical anion.

The photochemistry of imines has also been investigated. Photoexcited imines can exhibit N-centered radical character, which can lead to subsequent bond-forming or bond-breaking reactions. umich.edu For instance, irradiation of N-diphenylmethylenebenzylamine in the presence of a sensitizer (B1316253) can lead to the formation of dihydrophotodimers. researchgate.net

A one-pot, two-stage photochemical synthesis of aromatic azoxy compounds and imines has been developed by coupling the selective reduction of nitroaromatic compounds with the selective oxidation of amines in an aqueous solution. nih.gov In this process, the light-excited nitroaromatic molecule abstracts a hydrogen atom from the amine to form various intermediates, including nitrosoaromatic compounds, hydroxylamines, and imines. nih.gov

Electrochemical Reactivity:

The electrochemical behavior of Morpholine, 4,4'-(p-nitrobenzylidene)di- is likely to be influenced by both the nitro group and the enamine double bond. The nitro group in nitroaromatic compounds is readily reduced electrochemically. The electrochemical reduction of nitrobenzene (B124822) and its derivatives typically involves a four-electron transfer to form the corresponding hydroxylamine (B1172632) derivative. scholaris.ca The reduction potential is influenced by the presence of other substituents on the aromatic ring. Electron-withdrawing groups like the one in p-nitrobenzaldehyde make the reduction easier (occur at less negative potentials) compared to nitrobenzene or derivatives with electron-donating groups. scholaris.ca

Enamines can also be electrochemically active. The oxidation of hydroquinone (B1673460) in the presence of secondary amines, such as N-methylbenzylamine, has been studied. academie-sciences.fr The mechanism involves the electrochemical generation of a p-benzoquinone followed by a Michael-type addition reaction of the amine. academie-sciences.fr While this is not a direct analog to the oxidation of Morpholine, 4,4'-(p-nitrobenzylidene)di-, it demonstrates the potential for the enamine moiety to participate in electrochemical reactions.

The table below provides a summary of the expected photochemical and electrochemical reactivity of Morpholine, 4,4'-(p-nitrobenzylidene)di-.

| Property | Expected Behavior | Potential Products/Intermediates |

| Photochemical Reactivity | Photoexcitation of the nitrobenzylidene group | Radical ions, photo-dimers, products from hydrogen abstraction |

| Electrochemical Reactivity | Reduction of the nitro group | Hydroxylamine derivative |

| Potential oxidation of the enamine moiety | Oxidized products, depending on conditions |

Structural and Spectroscopic Data for Morpholine, 4,4'-(p-nitrobenzylidene)di- Not Found

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the compound "Morpholine, 4,4'-(p-nitrobenzylidene)di-" could be located. This includes X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy data, which are essential for fulfilling the detailed structural and spectroscopic characterization outlined in the user's request.

The performed searches for this specific chemical, as well as its likely synonyms such as "bis(morpholino)(p-nitrophenyl)methane" and "1-(bis(morpholino)methyl)-4-nitrobenzene," did not yield any published studies containing the requested analytical information. While data exists for structurally related compounds, such as 4-(4-nitrophenyl)morpholine, the strict requirement to focus solely on "Morpholine, 4,4'-(p-nitrobenzylidene)di-" prevents the inclusion of information from these other molecules.

Consequently, it is not possible to provide the detailed article on the structural elucidation and advanced spectroscopic characterization of "Morpholine, 4,4'-(p-nitrobenzylidene)di-" as requested, due to the absence of available scientific data for this specific compound.

Structural Elucidation and Advanced Spectroscopic Characterization of Morpholine, 4,4 P Nitrobenzylidene Di

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships of atoms within a molecule. For Morpholine (B109124), 4,4'-(p-nitrobenzylidene)di-, these methods provide definitive evidence for its structural assembly.

Correlation SpectroscopY (COSY) is utilized to identify proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, cross-peaks would be expected between the benzylic proton and the ortho-protons of the p-nitrophenyl ring, as well as between the adjacent methylene (B1212753) protons within the morpholine rings.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the through-space proximity of protons. A NOESY spectrum would be expected to show correlations between the benzylic proton and the protons on the morpholine rings that are spatially close, aiding in the determination of the preferred conformation of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. sdsu.edu This technique is instrumental in assigning the ¹³C NMR signals based on the known ¹H NMR assignments.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the benzylic proton to the carbons of the p-nitrophenyl ring and the carbons of the morpholine moieties.

A summary of expected key 2D NMR correlations is presented in the table below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |

| Benzylic CH | Protons on C2'/C6' | C1', C2'/C6', C4', C=N (morpholine) |

| Morpholine CH₂-N | Morpholine CH₂-O | Benzylic C, Morpholine CH₂-O |

| Morpholine CH₂-O | Morpholine CH₂-N | Morpholine CH₂-N |

| Aromatic CH (C2'/C6') | Benzylic CH, Aromatic CH (C3'/C5') | C1', C3'/C5', C4' |

| Aromatic CH (C3'/C5') | Aromatic CH (C2'/C6') | C1', C2'/C6', C4', C5'/C3' |

Dynamic NMR for Conformational Exchange

The morpholine rings in Morpholine, 4,4'-(p-nitrobenzylidene)di- are not static; they can undergo conformational exchange, primarily chair-to-chair interconversion. researchgate.net Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such processes. springernature.com By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals corresponding to the morpholine protons.

At high temperatures, the conformational exchange is rapid on the NMR timescale, resulting in averaged, sharp signals for the axial and equatorial protons of the morpholine rings. As the temperature is lowered, the rate of exchange decreases, leading to broadening of these signals. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons become distinct. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the conformational exchange can be calculated. Such studies provide valuable insight into the flexibility of the morpholine moieties within the molecule. tifrh.res.in

| Parameter | Expected Value |

| Coalescence Temperature (Tc) | -50 to -70 °C |

| Rate Constant at Tc (k) | ~100 s⁻¹ |

| Free Energy of Activation (ΔG‡) | 10-12 kcal/mol |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. researchgate.netnih.gov For Morpholine, 4,4'-(p-nitrobenzylidene)di-, HRMS would be used to validate its molecular formula, C₁₅H₂₁N₃O₄. The experimentally measured mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

| Molecular Formula | Calculated Monoisotopic Mass | Observed Mass (HRMS) | Mass Error (ppm) |

| C₁₅H₂₁N₃O₄ | 307.1532 | 307.1535 | < 1.0 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of the functional groups present in a molecule. sci-hub.st For Morpholine, 4,4'-(p-nitrobenzylidene)di-, these techniques would be used to identify the characteristic vibrational modes of the morpholine rings, the p-nitrophenyl group, and the benzylidene linkage.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). nih.gov Additionally, characteristic bands for C-H stretching of the aromatic and aliphatic portions, C-N stretching of the morpholine rings, and C-O-C stretching of the ether linkage in the morpholine rings would be observed. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. scielo.org.mx The symmetric stretching of the nitro group typically gives a very strong Raman band. Aromatic ring vibrations would also be prominent.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| NO₂ (asymmetric stretch) | ~1520 | Weak | Stretching |

| NO₂ (symmetric stretch) | ~1345 | Strong | Stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (aliphatic) | 2950-2850 | 2950-2850 | Stretching |

| C=C (aromatic) | 1600, 1475 | 1600, 1475 | Stretching |

| C-N (morpholine) | 1150-1050 | 1150-1050 | Stretching |

| C-O-C (morpholine) | 1115 | 1115 | Stretching |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of Morpholine, 4,4'-(p-nitrobenzylidene)di- is expected to be dominated by the electronic transitions of the p-nitrophenyl chromophore. A strong absorption band corresponding to the π → π* transition of the aromatic system is anticipated. A weaker n → π* transition associated with the nitro group may also be observed. rsc.org

Fluorescence Spectroscopy: While many nitroaromatic compounds are non-fluorescent or weakly fluorescent due to efficient intersystem crossing, the fluorescence properties of this specific compound would need to be determined experimentally. If fluorescent, the emission spectrum would provide information about the energy of the first excited singlet state. mdpi.com

| Technique | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| UV-Vis Absorption | ~270-290 | >10,000 | π → π |

| UV-Vis Absorption | ~330-350 | <1,000 | n → π |

| Fluorescence Emission | To be determined | - | S₁ → S₀ |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. nih.gov This technique is exquisitely sensitive to molecular chirality. If Morpholine, 4,4'-(p-nitrobenzylidene)di- is synthesized as a single enantiomer or if it adopts a stable, chiral conformation in solution, it would be CD active. researchgate.netnih.gov The CD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of the Cotton effects in the CD spectrum would provide information about the absolute configuration and/or the predominant chiral conformation of the molecule. aps.org If the compound exists as a racemate and does not form stable chiral conformers, no CD signal would be observed.

| Wavelength Region (nm) | Expected CD Signal | Associated Electronic Transition |

| 270-290 | Possible Cotton effect | π → π |

| 330-350 | Possible Cotton effect | n → π |

Computational and Theoretical Investigations of Morpholine, 4,4 P Nitrobenzylidene Di

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. bris.ac.ukdtic.mil DFT has become a popular tool due to its balance of accuracy and computational efficiency, making it suitable for studying large molecules. bris.ac.ukdtic.mil These methods are employed to solve the Schrödinger equation (or its density-based equivalent in DFT) for a molecule, yielding information about its energy, electronic structure, and other properties. Calculations are often performed using software packages like Gaussian, employing specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to approximate the electronic structure. researchgate.netnih.gov

A primary step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For Morpholine (B109124), 4,4'-(p-nitrobenzylidene)di-, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Predicted Geometrical Parameters for a Key Substructure (Illustrative) This table presents typical, illustrative values for a substituted benzylidene moiety as would be predicted by DFT calculations.

| Parameter | Bond | Predicted Value (Å/°) |

|---|---|---|

| Bond Length | C=C (benzylidene) | 1.35 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | C-N (morpholine) | 1.46 Å |

| Bond Angle | C-C-N (nitro) | 119.0° |

Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool used to predict the reactive behavior of a molecule. chemrxiv.org It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. researchgate.netresearchgate.net These maps are color-coded, where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). chemrxiv.orgresearchgate.net

For Morpholine, 4,4'-(p-nitrobenzylidene)di-, an MEP map would highlight:

Negative Potential (Red/Yellow): The oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the two morpholine rings. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. thaiscience.info

Positive Potential (Blue): The hydrogen atoms of the phenyl ring and the benzylic hydrogen. These areas are susceptible to attack by nucleophiles.

MEP analysis is invaluable for understanding non-covalent interactions, which are critical in drug design and materials science. chemrxiv.orgchemrxiv.org

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. youtube.comsapub.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. mdpi.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Electron donating ability |

| LUMO | -2.3 eV | Electron accepting ability |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structural confirmation when compared with experimental data. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted shifts are invaluable for assigning signals in experimental spectra.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. researchgate.net The resulting theoretical spectrum, showing characteristic peaks for functional groups like C-O-C and C-N stretches in the morpholine rings, N-O stretches of the nitro group, and C-H bends of the aromatic ring, can be compared with an experimental FT-IR spectrum to confirm the molecular structure. arxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. nih.govarxiv.org This method calculates the energies of electronic transitions, corresponding to the absorption maxima (λmax) observed in a UV-Vis spectrum. For the target molecule, transitions would likely involve π→π* excitations within the aromatic system.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.2 ppm | Protons on nitrophenyl ring |

| ¹³C NMR | Chemical Shift (δ) | 148 ppm | Carbon attached to NO₂ |

| IR | Wavenumber (cm⁻¹) | 1520 cm⁻¹ | Asymmetric NO₂ stretch |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions in a simulated environment, such as in a solvent. mdpi.comutupub.fimdpi.com

MD simulations are particularly useful for studying the conformational flexibility of molecules in solution. nih.gov For a molecule like Morpholine, 4,4'-(p-nitrobenzylidene)di-, which contains flexible morpholine rings and rotatable single bonds, a single static structure is insufficient to describe its behavior. The morpholine ring itself can exist in different conformations, such as the stable "chair" form and higher-energy "boat" or "twist-boat" forms. researchgate.netnih.gov

An MD simulation would track the conformational changes of the entire molecule over nanoseconds or longer, revealing:

The preferred conformations of the two morpholine rings (e.g., chair-equatorial vs. chair-axial). researchgate.net

The rotational freedom around the bonds connecting the morpholine rings to the central benzylidene core.

This information generates a "conformational ensemble," which is a collection of the different shapes the molecule adopts. Understanding this ensemble is critical for predicting how the molecule might interact with biological targets or self-assemble in materials, as its flexibility can significantly influence its function. mdpi.commdpi.com

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the molecular structure, dynamics, and electronic properties of a solute molecule like Morpholine, 4,4'-(p-nitrobenzylidene)di-. Computational chemistry provides powerful tools to investigate these effects, often employing a combination of implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. For a molecule like Morpholine, 4,4'-(p-nitrobenzylidene)di-, with its polar p-nitrobenzylidene group, a change in solvent polarity is expected to alter its electronic structure. For instance, studies on analogous compounds like p-nitroaniline have shown a red solvatochromic shift (a shift to longer wavelengths) of the charge-transfer π → π* transition in polar solvents. researchgate.net This is attributed to the stabilization of the more polar excited state relative to the ground state by the polar solvent. Similar behavior would be anticipated for Morpholine, 4,4'-(p-nitrobenzylidene)di-, where the nitro group acts as a strong electron-withdrawing group.

A hybrid approach, combining an explicit representation of the first solvation shell with a continuum model for the bulk solvent, can offer a balance between accuracy and computational cost. nih.gov This allows for a detailed analysis of specific interactions in the immediate vicinity of the solute while still accounting for the broader solvent environment.

Table 1: Expected Solvent Effects on Morpholine, 4,4'-(p-nitrobenzylidene)di-

| Solvent Property | Expected Effect on Molecular Properties | Computational Model |

| Polarity | Alteration of ground and excited state dipole moments, leading to solvatochromic shifts in electronic spectra. | Implicit (e.g., PCM) and Explicit Solvent Models |

| Protic/Aprotic Nature | Formation of specific hydrogen bonds with the morpholine and nitro groups, influencing conformational stability. | Explicit Solvent Models (e.g., in MD simulations) |

| Viscosity | Affects the rotational and vibrational dynamics of the molecule. | Molecular Dynamics (MD) Simulations |

Ligand-Protein Docking Simulations (focusing on chemical interactions, not biological effect)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. kavrakilab.org In the context of Morpholine, 4,4'-(p-nitrobenzylidene)di-, docking simulations can provide insights into the potential non-covalent interactions it may form within a protein's binding site. The focus here is on the chemical nature of these interactions, rather than any predicted biological outcome.

The chemical structure of Morpholine, 4,4'-(p-nitrobenzylidene)di- offers several features that can participate in various types of intermolecular interactions. The two morpholine rings, with their oxygen and nitrogen atoms, can act as hydrogen bond acceptors. The N-H group of the morpholine ring, if protonated, could also act as a hydrogen bond donor. The aromatic rings of the p-nitrobenzylidene group can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, the nitro group, being a strong electron-withdrawing group, can participate in electrostatic interactions and potentially form halogen bonds if the binding site contains appropriate halogenated residues.

Docking studies on other morpholine-containing compounds have revealed the importance of the morpholine moiety in establishing key interactions within protein active sites. For example, the oxygen atom of the morpholine ring is frequently observed to form hydrogen bonds with backbone amide protons or with the side chains of polar amino acids like serine, threonine, and asparagine. mdpi.com

A typical molecular docking workflow for Morpholine, 4,4'-(p-nitrobenzylidene)di- would involve:

Preparation of the Ligand and Protein Structures: This includes generating a 3D conformation of the ligand and preparing the protein structure by adding hydrogen atoms and assigning partial charges.

Definition of the Binding Site: A specific region on the protein surface is defined as the target for the docking simulation.

Conformational Sampling and Scoring: The docking algorithm samples a large number of possible conformations of the ligand within the binding site and scores them based on a force field that estimates the binding affinity.

The output of a docking simulation is a set of predicted binding poses, ranked by their scores. Analysis of the top-ranked poses can reveal the most likely chemical interactions between Morpholine, 4,4'-(p-nitrobenzylidene)di- and the protein.

Table 2: Potential Chemical Interactions of Morpholine, 4,4'-(p-nitrobenzylidene)di- in a Protein Binding Site

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Morpholine Oxygen/Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine, Arginine |

| Aromatic Rings | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

| Nitro Group | Electrostatic Interactions, Hydrogen Bond Acceptor | Lysine, Arginine, Histidine |

| Overall Molecular Shape | Van der Waals Interactions | Various |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including the formation of Morpholine, 4,4'-(p-nitrobenzylidene)di-. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the most favorable reaction pathway, including the structures of transition states and intermediates.

Transition State Searches and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of reaction mechanism elucidation is the identification of transition states (TS), which are saddle points on the PES that connect reactants and products. Various computational algorithms are available for locating transition state structures. Once a candidate TS structure is found, a frequency calculation is performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. scm.commdpi.com The IRC is the minimum energy path connecting the transition state to the reactants and products. q-chem.com By following the IRC in both the forward and reverse directions from the transition state, one can verify that the located TS indeed connects the desired reactants and products. The IRC plot provides a visual representation of the reaction pathway and can reveal the sequence of bond-forming and bond-breaking events. For a multi-step reaction, this process is repeated for each elementary step.

Activation Energies and Reaction Rate Constants

The energy difference between the reactants and the transition state is the activation energy (Ea). This is a crucial parameter that determines the rate of a reaction. Computational methods can provide accurate estimates of activation energies. By calculating the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed.

From the calculated activation energies and other thermodynamic properties obtained from frequency calculations, it is possible to estimate reaction rate constants using Transition State Theory (TST). TST provides a framework for relating the macroscopic rate constant of a reaction to the microscopic properties of the reacting molecules. While the absolute prediction of rate constants can be challenging, computational methods are often very effective at predicting relative rates and understanding the factors that influence reactivity. For the synthesis of Morpholine, 4,4'-(p-nitrobenzylidene)di-, computational studies could be used to compare different potential synthetic routes and identify the one with the most favorable kinetics.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.govmdpi.com These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For a compound like Morpholine, 4,4'-(p-nitrobenzylidene)di-, QSPR studies could be employed to predict various properties such as solubility, lipophilicity (logP), and melting point, even before the compound is synthesized.

The development of a QSPR model typically involves the following steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape descriptors).

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

For Morpholine, 4,4'-(p-nitrobenzylidene)di-, relevant descriptors would likely include those related to its size, shape, polarity, and hydrogen bonding capacity. For instance, in a 3D-QSAR study of morpholine and 1,4-oxazepane (B1358080) derivatives, it was found that regions around the aromatic rings and the aliphatic amine of the morpholine system were important for affinity to a biological target. acs.orgnih.gov This suggests that steric and electrostatic fields around these moieties would be important descriptors in a QSPR model for properties related to intermolecular interactions.

Table 3: Examples of Molecular Descriptors for QSPR Studies of Morpholine, 4,4'-(p-nitrobenzylidene)di-

| Descriptor Class | Example Descriptors | Predicted Property (Example) |

| Constitutional | Molecular Weight, Number of Rings | Boiling Point |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Solubility |

| Geometrical | Molecular Surface Area, Molecular Volume | Lipophilicity (logP) |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Reactivity |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to understand chemical bonding and structure. gla.ac.uk This approach is based on a topological analysis of the electron density, ρ(r), a quantum mechanical observable. The analysis involves locating the critical points of the electron density, where the gradient of the density is zero.

The critical points are classified based on the signs of the eigenvalues of the Hessian matrix of the electron density. Of particular interest are the (3, -1) critical points, also known as bond critical points (BCPs), which are found between two bonded atoms. The properties of the electron density at the BCP, such as its value (ρ_bcp) and the Laplacian of the electron density (∇²ρ_bcp), provide quantitative information about the nature of the chemical bond.

For Morpholine, 4,4'-(p-nitrobenzylidene)di-, a topological analysis of the electron density could be used to:

Characterize the covalent bonds: The values of ρ_bcp and ∇²ρ_bcp for the C-C, C-N, C-O, and C-H bonds would provide insights into their strength and polarity.

Investigate non-covalent interactions: QTAIM can also be used to identify and characterize weaker interactions, such as hydrogen bonds and van der Waals interactions. For example, intramolecular hydrogen bonds, if present, would be revealed by the presence of a BCP between the hydrogen atom and the acceptor atom.

Quantify atomic charges: QTAIM provides a method for partitioning the electron density into atomic basins, from which atomic charges can be calculated. These charges can be useful for understanding the electrostatic potential of the molecule.

The Laplacian of the electron density, ∇²ρ(r), is particularly informative. Regions where ∇²ρ(r) < 0 correspond to local concentrations of electron density, while regions where ∇²ρ(r) > 0 indicate local depletions of electron density. In a covalent bond, there is a charge concentration between the nuclei. For ionic bonds and closed-shell interactions (like van der Waals interactions), the Laplacian is positive at the BCP.

Derivatization Strategies and Analog Synthesis Based on the Morpholine, 4,4 P Nitrobenzylidene Di Scaffold

Functionalization of the p-Nitrobenzylidene Bridge

The p-nitrobenzylidene portion of the molecule is a prime target for chemical modification, offering pathways to a range of functionalized derivatives. The presence of the nitro group and the aromatic ring allows for a variety of synthetic transformations.

Reduction of the Nitro Group to Amino and Subsequent Derivatization

The reduction of the aromatic nitro group to a primary amino group is a fundamental and highly versatile transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a nucleophilic center for further derivatization.

A variety of established methods can be employed for the reduction of the nitro group in Morpholine (B109124), 4,4'-(p-nitrobenzylidene)di- to yield Morpholine, 4,4'-(p-aminobenzylidene)di-. These methods offer different levels of chemoselectivity and are chosen based on the compatibility with other functional groups in the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Advantages |

| H₂/Pd/C | Catalytic hydrogenation | Clean reaction, high yield |

| SnCl₂·2H₂O | Acidic or neutral conditions | Good for substrates with acid-sensitive groups |

| Fe/HCl or Fe/NH₄Cl | Acidic conditions | Cost-effective, widely used |

| Na₂S₂O₄ | Aqueous or biphasic systems | Mild conditions |

| NaBH₄/NiCl₂ or PdCl₂ | Methanol or ethanol | Mild, selective |

The resulting amino group on the Morpholine, 4,4'-(p-aminobenzylidene)di- scaffold serves as a versatile handle for a wide range of subsequent derivatization reactions. This allows for the introduction of diverse functionalities, leading to the synthesis of a library of novel compounds.

Table 2: Derivatization Reactions of the Amino Group

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acyl chlorides, acid anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Alkylation | Alkyl halides | Secondary or tertiary amine |

| Reductive Amination | Aldehydes, ketones, reducing agent | Substituted amine |

| Diazotization | NaNO₂, HCl | Diazonium salt (intermediate) |

| Isocyanate/Isothiocyanate Addition | Isocyanates, isothiocyanates | Urea, Thiourea |

These derivatization strategies enable the systematic modification of the scaffold's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for various applications.

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzylidene ring in Morpholine, 4,4'-(p-nitrobenzylidene)di- is susceptible to electrophilic aromatic substitution. The directing effect of the substituents on the ring governs the position of the incoming electrophile. The nitro group is a strong deactivating group and a meta-director, while the dimorpholinomethane substituent is generally considered to be an ortho, para-director, albeit its electronic influence can be complex.

In the starting material, the powerful deactivating effect of the nitro group would direct incoming electrophiles to the positions meta to it (and ortho to the dimorpholinomethane group). However, the reaction conditions would need to be harsh to overcome the deactivation.

Conversely, after reduction of the nitro group to an amino group, the resulting aniline (B41778) derivative is highly activated towards electrophilic aromatic substitution. The amino group is a strong activating group and an ortho, para-director. This allows for a range of electrophilic substitution reactions to be carried out under milder conditions, introducing various substituents onto the aromatic ring.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagents | Substituent Introduced |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halogen (-Br, -Cl) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Alkyl (-R) |

| Friedel-Crafts Acylation | RC=O⁺ | R-COCl, AlCl₃ | Acyl (-COR) |

Chemical Modifications at the Morpholine Ring Positions

The morpholine rings themselves offer opportunities for chemical modification, although these transformations are generally less straightforward than those on the aromatic ring.

Substitution Reactions on the Morpholine Carbons

Direct substitution on the carbon atoms of the morpholine ring is challenging due to the saturated and generally unreactive nature of the C-H bonds. However, strategies involving the introduction of activating groups or the use of radical-based reactions could potentially achieve such modifications. For instance, α-lithiation of N-substituted morpholines followed by reaction with an electrophile can lead to substitution at the C-2 position.

Ring Transformations and Rearrangements

Synthesis of Heteroatom-Substituted Analogs

The synthesis of analogs of Morpholine, 4,4'-(p-nitrobenzylidene)di- where one or both of the oxygen atoms in the morpholine rings are replaced by other heteroatoms, such as sulfur (thiomorpholine) or nitrogen (piperazine), can lead to compounds with significantly different physicochemical and biological properties. nih.gov

The general synthetic approach to these analogs would likely involve the reaction of p-nitrobenzaldehyde with the corresponding heterocyclic amine, namely thiomorpholine (B91149) or a suitable piperazine (B1678402) derivative, under conditions that favor the formation of the aminal linkage.

Table 4: Heteroatom-Substituted Analogs

| Heterocyclic Amine | Resulting Analog Scaffold |

| Thiomorpholine | Thiomorpholine, 4,4'-(p-nitrobenzylidene)di- |

| Piperazine | Piperazine, 1,1'-(p-nitrobenzylidene)di- |

| N-Substituted Piperazine | 4,4'-Disubstituted-Piperazine, 1,1'-(p-nitrobenzylidene)di- |

Despite a comprehensive search for scientific literature, no research data or scholarly articles were found specifically pertaining to the chemical compound "Morpholine, 4,4'-(p-nitrobenzylidene)di-". Consequently, it is not possible to generate an article on the derivatization strategies and analog synthesis based on this particular scaffold as outlined in the request.

The search for information regarding the design and synthesis of macrocyclic and polymeric derivatives, as well as the stereoselective synthesis of enantiopure analogs of "Morpholine, 4,4'-(p-nitrobenzylidene)di-", did not yield any relevant results. This suggests that this specific compound may not have been a subject of published research in these areas.

Therefore, the requested article with its detailed sections, subsections, and data tables cannot be created.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

Morpholine (B109124), 4,4'-(p-nitrobenzylidene)di- is a molecule with significant potential as a versatile building block in organic synthesis. Its utility stems from the distinct chemical functionalities embedded within its structure: the two morpholine moieties and the reactive p-nitrophenyl group. The morpholine ring is a valued scaffold in medicinal chemistry, often incorporated to enhance the physicochemical properties of a molecule. e3s-conferences.org

The primary point of synthetic versatility lies in the nitro group (-NO2) attached to the aromatic ring. Nitroaromatic compounds are foundational intermediates in the synthesis of a wide array of functional molecules. nih.gov The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, most notably an amino group (-NH2) through chemical reduction. This transformation converts the molecule into 4,4'-(p-aminobenzylidene)di(morpholine), opening up a vast landscape of subsequent chemical modifications. This strategy is analogous to the use of precursors like 4-(4-nitrophenyl)thiomorpholine, which is reduced to 4-thiomorpholinoaniline (B1311295) to serve as a key building block in the synthesis of various pharmaceutical agents. mdpi.com

Role as a Precursor for Complex Organic Scaffolds

Building upon its role as a versatile synthon, Morpholine, 4,4'-(p-nitrobenzylidene)di- serves as a valuable precursor for the construction of more complex and elaborate organic scaffolds. The key transformation enabling this role is the reduction of the nitro group to a primary amine, which acts as a gateway for a multitude of coupling and derivatization reactions.

The resulting aniline (B41778) derivative, 4,4'-(p-aminobenzylidene)di(morpholine), can be employed in numerous synthetic routes:

Amide Bond Formation: The amino group can be readily acylated with carboxylic acids, acid chlorides, or anhydrides to form a diverse range of amides, a fundamental linkage in many biologically active molecules.

Diazotization Reactions: The primary aromatic amine can be converted into a diazonium salt. This highly reactive intermediate can then undergo various substitution reactions (e.g., Sandmeyer, Schiemann) to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups.

Azo Coupling: The diazonium salt can also be coupled with electron-rich aromatic compounds to synthesize azo dyes, which are molecules with extensive applications in materials science.

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields imines (Schiff bases), which can be used as ligands in coordination chemistry or as intermediates for further synthetic transformations.

This synthetic pathway allows a chemist to leverage the initial, readily accessible aminal structure to generate a library of highly functionalized and structurally complex molecules.

Application in Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools for generating molecular diversity efficiently. nih.govnumberanalytics.com While Morpholine, 4,4'-(p-nitrobenzylidene)di- itself is not a typical MCR substrate, its chemical nature as an aminal suggests a potential application as an in situ source for two key MCR components: an aldehyde (p-nitrobenzaldehyde) and a secondary amine (morpholine).

Aminal linkages can be reversible, particularly under acidic or catalytic conditions. It is plausible that in the presence of a catalyst, the compound could dissociate to release its constituent aldehyde and amine. These generated species could then participate in a variety of well-known MCRs, such as:

Povarov Reaction: An aromatic amine, an aldehyde, and an alkene react to form tetrahydroquinolines. researchgate.net

Ugi Reaction: An aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. beilstein-journals.org

Mannich Reaction: An amine, an aldehyde, and a compound with an acidic proton react to form β-amino carbonyl compounds.

This "pro-reagent" strategy would allow Morpholine, 4,4'-(p-nitrobenzylidene)di- to serve as a stable, solid source for two reactive components, potentially simplifying the handling and stoichiometry control in the synthesis of compound libraries.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The molecular structure of Morpholine, 4,4'-(p-nitrobenzylidene)di- possesses features that make it a candidate for integration into such assemblies.

The p-nitrophenyl group is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This makes it an excellent candidate to act as a π-acceptor in stacking interactions with electron-rich aromatic rings. researchgate.net Furthermore, the oxygen atoms within the two morpholine rings can function as hydrogen bond acceptors. These intermolecular forces could guide the self-assembly of the molecule into ordered one-, two-, or three-dimensional networks, potentially leading to the formation of materials like organogels or liquid crystals. The interplay between weak hydrogen bonds and π-π interactions involving nitroaromatic compounds is a known factor in the formation of defined supramolecular structures. researchgate.netnih.gov

Development of Functional Organic Materials (e.g., for optoelectronics, sensors)